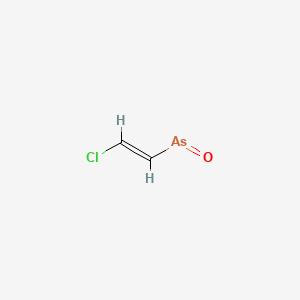

2-Chlorovinylarsine oxide

Beschreibung

Eigenschaften

CAS-Nummer |

3088-37-7 |

|---|---|

Molekularformel |

C2H2AsClO |

Molekulargewicht |

152.41 g/mol |

IUPAC-Name |

(E)-1-arsoroso-2-chloroethene |

InChI |

InChI=1S/C2H2AsClO/c4-2-1-3-5/h1-2H/b2-1+ |

InChI-Schlüssel |

MVCVAGFCWDFQQX-OWOJBTEDSA-N |

SMILES |

C(=C[As]=O)Cl |

Isomerische SMILES |

C(=C/[As]=O)\Cl |

Kanonische SMILES |

C(=C[As]=O)Cl |

Andere CAS-Nummern |

123089-28-1 |

Synonyme |

2-chlorovinylarsine oxide 2-chlorovinylarsine oxide, (E)-isome |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Background

2-Chlorovinylarsine oxide is derived from Lewisite, a chemical warfare agent first synthesized in the early 20th century. It is characterized by its vesicant properties, causing severe skin blisters upon exposure. The compound undergoes hydrolysis to form 2-chlorovinylarsonous acid, which retains similar toxicological properties to Lewisite itself . Understanding these properties is crucial for assessing both the risks and potential applications of the compound.

Toxicology Studies

Research involving 2-Chlorovinylarsine oxide primarily focuses on its toxicological effects. Studies have documented the skin lesions induced by exposure to Lewisite vapors, revealing significant histopathological changes akin to those caused by sulfur mustard. These studies aim to understand the healing processes of such lesions and the long-term effects of exposure . For instance, research on animal models has shown that lesions from Lewisite exposure can lead to chronic conditions like Bowen's disease years after initial contact .

Environmental Impact Assessments

The degradation products of 2-Chlorovinylarsine oxide are important in environmental science. As Lewisite rapidly hydrolyzes in water, understanding this process aids in evaluating the environmental persistence and ecological risks associated with arsenic-containing compounds. Research has indicated that the degradation products may pose similar health risks as the parent compound, necessitating thorough environmental assessments following contamination incidents .

Medical Research

While primarily recognized for its harmful effects, there is a growing interest in exploring potential therapeutic applications of organoarsenic compounds, including 2-Chlorovinylarsine oxide. Some studies suggest that derivatives of arsenic compounds may exhibit anti-cancer properties due to their ability to induce apoptosis in malignant cells. This avenue of research is still in its infancy but holds promise for developing novel treatment strategies .

Case Studies

Vorbereitungsmethoden

Table 1: Hydrolysis Conditions and CVAO Formation Efficiency

Alkaline Hydrolysis for Enhanced Conversion

Alkaline conditions markedly accelerate the hydrolysis of Lewisite to CVAO. The addition of sodium hydroxide (NaOH) or potassium hydroxide (KOH) drives the reaction to completion by neutralizing hydrochloric acid, shifting the equilibrium toward product formation:

A 1959 U.S. Army Chemical Warfare Laboratories study noted that alkaline hydrolysis at pH 10–12 reduces reaction times to under 15 minutes while minimizing the formation of intermediate CVAA. However, this method generates trisodium arsenate as a byproduct, complicating waste disposal.

Analytical Challenges in CVAO Preparation

The preparation of pure CVAO is complicated by its tendency to form mixtures with CVAA and 2-chlorovinylarsonic acid (CVAOA). High-performance liquid chromatography–inductively coupled plasma–mass spectrometry (HPLC-ICP-MS) methods have been developed to monitor these species during synthesis. Key findings include:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes and characterization methods for 2-chlorovinylarsine oxide (CVAO) in laboratory settings?

- Methodological Answer : CVAO is synthesized via hydrolysis of lewisite (2-chlorovinyldichloroarsine) in aqueous media. Experimental protocols involve reacting lewisite with a 30-fold molar excess of water at room temperature, followed by IR spectroscopy (7000–350 cm⁻¹ range) to confirm incomplete hydrolysis and identify intermediates like 2-chlorovinylarsonous acid (CVAA) and 2-chlorovinylarsonic acid (CVAOA) . For characterization, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical to verify purity and structural integrity, especially in distinguishing CVAO from its hydrated form (CVAA) .

Q. How can researchers detect and quantify CVAO in biomedical samples for toxicological studies?

- Methodological Answer : Urine is a validated matrix for detecting CVAO metabolites (e.g., CVAA and CVAOA) as biomarkers of lewisite exposure. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is recommended for high sensitivity. Sample preparation must include stabilization of CVAO derivatives using chelating agents (e.g., dimercaptosuccinic acid) to prevent oxidation artifacts . Calibration curves should account for matrix effects, and limits of detection (LODs) below 1 ng/mL are achievable .

Advanced Research Questions

Q. What experimental contradictions exist in the hydrolysis kinetics of lewisite to CVAO, and how can they be resolved?

- Methodological Answer : IR spectroscopy studies reveal that under standard conditions (room temperature, 30x water excess), lewisite hydrolysis does not proceed to completion, leaving residual CVAO and CVAA even after 60 minutes . This contradicts assumptions of quantitative conversion in earlier toxicokinetic models . To resolve discrepancies, researchers should employ kinetic modeling with variable water ratios (e.g., 10x to 50x excess) and monitor time-dependent spectral changes. Deuterated water (D₂O) experiments can further elucidate proton transfer mechanisms in hydrolysis pathways .

Q. How does the instability of CVAO in aqueous solutions impact analytical reproducibility, and what mitigation strategies are effective?

- Methodological Answer : CVAO rapidly oxidizes to CVAOA in aqueous media, complicating quantitative analysis. To stabilize CVAO, researchers should use argon-purged buffers (pH 4–6) and avoid transition metal contaminants. For long-term storage, lyophilization in the presence of ascorbic acid as an antioxidant is recommended. Analytical validation must include stability tests under varying temperatures and pH conditions, with parallel LC-MS/MS runs to track degradation products .

Q. What are the molecular mechanisms underlying the reduced toxicity of CVAO compared to lewisite, and how can in vitro models validate these findings?

- Methodological Answer : While CVAO retains arsenic-mediated toxicity (e.g., thiol group inhibition), its lower volatility and slower membrane permeability reduce acute toxicity compared to lewisite. In vitro assays using human keratinocyte (HaCaT) or lung epithelial (A549) cells should quantify cytotoxicity (via MTT assays) and oxidative stress markers (e.g., glutathione depletion). Comparative dose-response studies with lewisite and CVAO must control for arsenic speciation using inductively coupled plasma mass spectrometry (ICP-MS) .

Critical Analysis of Contradictory Evidence

- Hydrolysis Completeness : While Munro et al. (1999) assume full hydrolysis of lewisite to CVAA/CVAO under physiological conditions , Strukov et al. (2010) demonstrate residual lewisite in IR spectra even after prolonged reaction times . This necessitates revisiting toxicokinetic models for lewisite exposure.

- Toxicity Potency : Koryagina’s animal studies indicate CVAO retains toxicity but at reduced potency , yet mechanistic in vitro data are sparse. Researchers must reconcile in vivo/in vitro discrepancies by standardizing arsenic speciation protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.